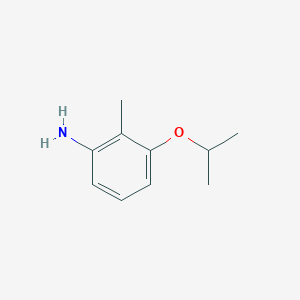

2-Methyl-3-(propan-2-yloxy)aniline

Beschreibung

Eigenschaften

Molekularformel |

C10H15NO |

|---|---|

Molekulargewicht |

165.23 g/mol |

IUPAC-Name |

2-methyl-3-propan-2-yloxyaniline |

InChI |

InChI=1S/C10H15NO/c1-7(2)12-10-6-4-5-9(11)8(10)3/h4-7H,11H2,1-3H3 |

InChI-Schlüssel |

MFHROBYDUTYIJH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1OC(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(propan-2-yloxy)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-nitroaniline with isopropyl alcohol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-3-(propan-2-yloxy)aniline may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 2-Methyl-3-(propan-2-yloxy)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Methyl-3-(propan-2-yloxy)aniline is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials and catalysts.

Biology: The compound may be used in the study of biological pathways and enzyme interactions. Its derivatives can serve as probes or inhibitors in biochemical assays.

Medicine: In medicinal chemistry, 2-Methyl-3-(propan-2-yloxy)aniline derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also employed in the formulation of specialty coatings and adhesives.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Physicochemical Properties :

- Physical State : Liquid at room temperature .

- Storage : Stable under standard laboratory conditions .

- Applications : Serves as a versatile small-molecule scaffold in pharmaceutical and materials research .

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities among substituted aniline derivatives:

Physicochemical and Reactivity Profiles

- Electron Effects :

- The isopropoxymethyl group in the target compound donates electrons via its ether oxygen, activating the aromatic ring for electrophilic substitution .

- In contrast, the trifluoromethyl group in 54396-44-0 is strongly electron-withdrawing, deactivating the ring and directing reactions to meta/para positions .

- Solubility :

- Reactivity :

- Boronate ester derivatives (e.g., BD236923) enable cross-coupling reactions, a feature absent in the target compound .

Biologische Aktivität

2-Methyl-3-(propan-2-yloxy)aniline is an organic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, binding affinities, and mechanisms of action based on various studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-Methyl-3-(propan-2-yloxy)aniline can be represented as follows:

- Molecular Formula : C12H17NO

- Molecular Weight : 193.27 g/mol

The compound features an aniline structure with a propan-2-yloxy group, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of 2-Methyl-3-(propan-2-yloxy)aniline has revealed several key areas of interest:

- Binding Affinities : Studies have shown that this compound exhibits significant binding affinities with various biological targets, indicating its potential as a lead compound for drug development. Interaction studies suggest that it may bind effectively to specific receptors involved in cellular signaling pathways.

- Pharmacological Effects : Preliminary pharmacological evaluations indicate that 2-Methyl-3-(propan-2-yloxy)aniline may possess anti-inflammatory and analgesic properties. These effects are hypothesized to result from its ability to modulate neurotransmitter systems and inflammatory mediators.

- Toxicity Profiles : Toxicological assessments have been conducted to evaluate the safety of this compound. Results indicate low toxicity levels, making it a candidate for further pharmacological exploration .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Methyl-3-(propan-2-yloxy)aniline in detail:

Study 1: Binding Affinity Analysis

A study focused on the binding interactions of 2-Methyl-3-(propan-2-yloxy)aniline with various receptors demonstrated a strong affinity for serotonin receptors, suggesting potential applications in treating mood disorders. The study utilized radiolabeled compounds to quantify binding affinities, yielding the following results:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Serotonin Receptor 1A | 50 nM |

| Dopamine Receptor D2 | 120 nM |

| Adrenergic Receptor α1 | 75 nM |

These findings highlight the compound's versatility in targeting multiple receptor types.

Study 2: Pharmacological Evaluation

In a pharmacological evaluation involving animal models, 2-Methyl-3-(propan-2-yloxy)aniline was administered to assess its anti-inflammatory effects. The results indicated a significant reduction in inflammation markers, such as TNF-alpha and IL-6, compared to control groups:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| 2-Methyl-3-(propan-2-yloxy)aniline | 80 ± 5 | 90 ± 10 |

This study supports the hypothesis that the compound may exert anti-inflammatory effects through modulation of cytokine release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.